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Cat. No.: B1589079 Get Quote

Abstract
This technical guide provides a comprehensive scientific overview of 1,3-
diisopropoxybenzene (CAS No. 7347-64-0), a resorcinol diether. Despite its straightforward

structure, this compound is not extensively documented in mainstream chemical literature.

Consequently, this document synthesizes information from foundational organic chemistry

principles, data on its precursors, and analysis of analogous structures to provide a robust

guide for researchers. The guide covers molecular structure, physicochemical properties, a

detailed, field-proven synthesis protocol via the Williamson ether synthesis, predicted reactivity,

comprehensive analytical methodologies for characterization, and essential safety protocols.

The insights herein are designed to empower researchers in leveraging this molecule as a

building block in organic synthesis and as a potential scaffold in medicinal chemistry and drug

discovery programs.

Introduction and Molecular Overview
1,3-Diisopropoxybenzene, also known as resorcinol diisopropyl ether, is an aromatic organic

compound featuring a benzene ring substituted at the meta-positions with two isopropoxy

groups [-O-CH(CH₃)₂]. This structure imparts a unique combination of steric bulk and electronic

properties, making it an intriguing, though underexplored, molecule in synthetic and medicinal

chemistry.

The central benzene core provides a rigid scaffold, while the ether linkages offer metabolic

stability superior to the parent phenol (resorcinol). The twin isopropyl groups introduce
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significant lipophilicity and create a sterically hindered environment around the ether oxygens

and the ortho-positions (2, 4, and 6) of the aromatic ring. In drug development, such scaffolds

can serve as bioisosteres for meta-substituted phenyl rings, potentially improving

pharmacokinetic properties like metabolic stability and membrane permeability.

Key Structural Features:

Aromatic Core: A stable benzene-1,3-diyl moiety.

Ether Linkages: Two C(sp²)aryl-O-C(sp³)alkyl bonds, which are generally robust under

physiological conditions.

Isopropoxy Groups: Bulky, lipophilic substituents that influence molecular conformation and

reactivity.

Physicochemical and Spectroscopic Data
While extensive experimental data for 1,3-diisopropoxybenzene is not readily available, its

properties can be reliably predicted based on its structure and comparison with analogous

compounds.

Physical Properties (Predicted)
The following table summarizes the estimated physical properties critical for experimental

design and purification.
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Property Predicted Value Rationale & Significance

Molecular Formula C₁₂H₁₈O₂ ---

Molecular Weight 194.27 g/mol
Essential for all stoichiometric

calculations.

Appearance Colorless to pale yellow liquid
Typical for aromatic ethers of

this molecular weight.

Boiling Point ~230-240 °C

Higher than 1,3-

diisopropylbenzene (203 °C)

due to the polar ether groups,

enabling purification by

vacuum distillation.

Density ~0.98 - 1.02 g/mL
Slightly less dense than water,

typical for aromatic ethers.

Solubility

Insoluble in water; Soluble in

common organic solvents

(e.g., DCM, Ether, Ethyl

Acetate, Hexanes, Toluene).

The large hydrocarbon portion

dominates polarity, making it

highly soluble in nonpolar and

moderately polar organic

solvents. This is critical for

reaction setup and workup

procedures.

LogP (Predicted) ~3.5 - 4.0

Indicates high lipophilicity,

suggesting good membrane

permeability but potentially

poor aqueous solubility.

Spectroscopic Characterization (Predicted)
Spectroscopic analysis is the cornerstone of structural verification. The following are the

expected spectral signatures for 1,3-diisopropoxybenzene.

~6.90-7.10 ppm (t, 1H): Aromatic proton at C5, coupled to two ortho-protons (C4, C6),

appearing as a triplet.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://www.benchchem.com/product/b1589079?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589079?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


~6.40-6.60 ppm (d, 2H): Aromatic protons at C4 and C6, coupled to one ortho-proton (C5),

appearing as a doublet.

~6.35-6.45 ppm (s, 1H): Aromatic proton at C2, appearing as a singlet or narrow triplet (long-

range coupling).

~4.40-4.60 ppm (septet, 2H): Methine protons (-CH-) of the two isopropoxy groups, split by

the six methyl protons.

~1.30-1.40 ppm (d, 12H): Methyl protons (-CH₃) of the two isopropoxy groups, coupled to the

single methine proton, appearing as a large doublet.

~159-161 ppm: Aromatic C1 and C3 (ipso-carbons attached to oxygen).

~129-131 ppm: Aromatic C5.

~106-108 ppm: Aromatic C4 and C6.

~101-103 ppm: Aromatic C2.

~70-72 ppm: Methine carbon (-CH-) of the isopropoxy groups.

~22-24 ppm: Methyl carbons (-CH₃) of the isopropoxy groups.

~3100-3000 cm⁻¹: C(sp²)-H stretch (aromatic).

~2980-2850 cm⁻¹: C(sp³)-H stretch (aliphatic isopropyl groups).

~1600, 1580, 1470 cm⁻¹: C=C aromatic ring stretching vibrations.

~1250-1200 cm⁻¹ (strong): Asymmetric C-O-C stretch (aryl-alkyl ether).

~1050-1000 cm⁻¹ (strong): Symmetric C-O-C stretch (aryl-alkyl ether).

Molecular Ion (M⁺): m/z = 194.

Key Fragments: m/z = 152 ([M - C₃H₆]⁺, loss of propene via McLafferty-type rearrangement),

m/z = 110 ([M - 2xC₃H₆]⁺, loss of two propene molecules, forming resorcinol radical cation),
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m/z = 43 ([C₃H₇]⁺, isopropyl cation).

Synthesis Protocol: Williamson Ether Synthesis
The most reliable and direct route to 1,3-diisopropoxybenzene is the Williamson ether

synthesis, a robust Sₙ2 reaction. This method involves the dialkylation of resorcinol (benzene-

1,3-diol) with an isopropyl halide.

Causality of Experimental Choices
Choice of Base: A strong base is required to fully deprotonate both phenolic hydroxyl groups

of resorcinol (pKa₁ ≈ 9.15) to form the more nucleophilic resorcinolate dianion. Sodium

hydride (NaH) is an excellent choice as it provides irreversible deprotonation, driving the

reaction to completion. The only byproduct is hydrogen gas, which is non-interfering.

Choice of Alkylating Agent: 2-Bromopropane or 2-iodopropane are suitable electrophiles.

While 2-iodopropane is more reactive, 2-bromopropane is often more cost-effective and

sufficiently reactive. A secondary halide is used, which introduces a competing E2 elimination

side reaction.

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl

sulfoxide (DMSO) is ideal. These solvents effectively solvate the sodium cation, leaving the

resorcinolate anion highly nucleophilic and reactive. They also have high boiling points,

allowing for elevated reaction temperatures to overcome the activation energy for the Sₙ2

reaction with a secondary halide.

Temperature Control: The reaction temperature is a critical parameter. It must be high

enough to promote the desired Sₙ2 substitution but low enough to minimize the competing

E2 elimination, which would yield propene and unreacted resorcinol. A temperature range of

60-80 °C is a well-reasoned starting point.

Detailed Step-by-Step Methodology
Materials:

Resorcinol (1.0 eq)

Sodium Hydride (NaH), 60% dispersion in mineral oil (2.2 eq)
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2-Bromopropane (2.5 eq)

Anhydrous N,N-Dimethylformamide (DMF)

Diethyl ether or Ethyl acetate

Saturated aqueous ammonium chloride (NH₄Cl)

Brine (saturated aqueous NaCl)

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Protocol:

Inert Atmosphere Setup: Assemble a flame-dried, three-neck round-bottom flask equipped

with a magnetic stirrer, a thermometer, a reflux condenser, and a nitrogen/argon inlet.

Maintain a positive pressure of inert gas throughout the reaction.

Dispensing NaH: In the flask, suspend sodium hydride (2.2 eq) in anhydrous DMF (approx. 5

mL per 1 g of resorcinol).

Resorcinol Addition: Dissolve resorcinol (1.0 eq) in a separate portion of anhydrous DMF and

add it dropwise to the NaH suspension at 0 °C (ice bath). Causality: This controlled addition

manages the vigorous evolution of hydrogen gas.

Formation of Dianion: After the addition is complete, remove the ice bath and allow the

mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium

resorcinolate dianion.

Alkylating Agent Addition: Cool the reaction mixture again to 0 °C and add 2-bromopropane

(2.5 eq) dropwise. Causality: A slight excess of the alkylating agent ensures complete

reaction of the dianion. The dropwise addition at low temperature controls the initial

exotherm.

Reaction: After addition, warm the mixture to 60-70 °C and maintain for 12-24 hours. Monitor

the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass

Spectrometry (GC-MS).
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Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the

excess NaH by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas

evolution ceases.

Workup & Extraction: Dilute the mixture with water and transfer to a separatory funnel.

Extract the aqueous phase three times with diethyl ether or ethyl acetate. Combine the

organic layers.

Washing: Wash the combined organic layers sequentially with water (2x) and then with brine

(1x) to remove residual DMF and salts.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate the solvent under reduced pressure using a rotary evaporator.

Purification: The resulting crude oil can be purified by vacuum distillation or column

chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 1,3-
diisopropoxybenzene.

Workflow Visualization

Step 1: Nucleophile Generation

Step 2: SN2 Alkylation Step 3: Workup & Purification

Resorcinol in DMF

Sodium Resorcinolate
(Dianion)

 Add to NaH @ 0°C
Stir 1h @ RT

NaH in DMF

Crude Product Mixture

 Add dropwise @ 0°C
Heat 60-70°C, 12-24h

2-Bromopropane Quench (NH4Cl) Extract (Ether/EtOAc) Purify (Distillation/
Chromatography) Pure 1,3-Diisopropoxybenzene

Click to download full resolution via product page
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Caption: Workflow for the synthesis of 1,3-diisopropoxybenzene.

Chemical Reactivity and Applications
Predicted Chemical Reactivity
The reactivity of 1,3-diisopropoxybenzene is governed by the interplay between the electron-

donating isopropoxy groups and the aromatic ring.

Electrophilic Aromatic Substitution (EAS): The two alkoxy groups are strongly activating and

ortho-, para- directing. In this meta-substituted system, the positions ortho and para to one

group overlap with the ortho positions of the other.

Position 2: Sterically hindered by two adjacent isopropoxy groups. Substitution here is

unlikely.

Position 4 and 6: These are electronically activated and the most sterically accessible sites

for electrophiles.

Position 5: This position is meta to both activating groups and is therefore electronically

deactivated.

Outcome: Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts acylation)

is predicted to occur predominantly at the C4 position (and symmetrically at C6). The

strong activation by two ether groups means reactions will likely proceed under mild

conditions.

Ether Cleavage: Aromatic ethers are generally stable but can be cleaved by strong acids like

HBr or HI at high temperatures to yield the parent phenol (resorcinol) and the corresponding

alkyl halide.

Logical Relationship of Reactivity
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Structural Properties

Predicted Reactivity

Reaction Outcome

1,3-Diisopropoxybenzene

Two -OR Groups
(Strongly Activating) Ortho, Para-Directing Steric Hindrance

at C2

Ether Cleavage
(Strong Acid, Heat)

Electrophilic Aromatic
Substitution (EAS)

Major Product:
4-Substituted Derivative

Products:
Resorcinol + Isopropyl Halide

Click to download full resolution via product page

Caption: Factors influencing the reactivity of 1,3-diisopropoxybenzene.

Potential Applications in Drug Development and
Research

Scaffold/Building Block: Its primary utility is as a rigid, lipophilic scaffold. The predictable

regioselectivity of its EAS reactions allows for the controlled installation of other functional

groups at the 4-position, creating a diverse library of meta-substituted aromatic compounds.

Bioisostere: It can be used as a bioisosteric replacement for resorcinol, meta-substituted

catechols, or other phenyl derivatives in drug candidates. Replacing phenolic hydroxyls with

isopropoxy groups can block sites of metabolic glucuronidation or sulfation, potentially

increasing the half-life and oral bioavailability of a drug molecule.

Physical Property Modifier: The introduction of this moiety can significantly increase the

lipophilicity of a molecule, which can be strategically employed to enhance binding in
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hydrophobic pockets of target proteins or to improve penetration of the blood-brain barrier.

Analytical and Quality Control
Ensuring the purity and identity of 1,3-diisopropoxybenzene is critical. A multi-technique

approach is required for a self-validating system of quality control.

Technique Purpose
Expected Outcome /
Specification

GC-MS
Purity Assessment & Identity

Confirmation

Purity: ≥98%. MS confirms MW

of 194 and expected

fragmentation pattern.

¹H and ¹³C NMR Definitive Structural Elucidation

Spectra must match the

predicted chemical shifts,

multiplicities, and integrations.

Absence of signals from

starting materials (resorcinol,

2-bromopropane) or solvents

(DMF).

FT-IR Functional Group Confirmation

Presence of key C-O-C ether

stretches (~1250, 1050 cm⁻¹)

and aromatic C=C stretches

(~1600 cm⁻¹). Absence of

broad -OH stretch (~3300

cm⁻¹) from resorcinol.

Karl Fischer Titration Water Content

Specification: ≤0.1%. Essential

for ensuring reagent integrity

for subsequent moisture-

sensitive reactions.

Safety and Handling
While a specific safety data sheet (SDS) for 1,3-diisopropoxybenzene is not widely available,

prudent safety protocols can be established based on its classification as an aromatic ether.
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Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat,

chemical safety goggles, and nitrile gloves.

Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with

skin and eyes.

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from

strong oxidizing agents and strong acids.

Fire Safety: Assumed to be a combustible liquid. Keep away from heat, sparks, and open

flames. Use CO₂, dry chemical, or foam extinguishers.

First Aid:

Skin Contact: Immediately wash with soap and water.

Eye Contact: Flush with copious amounts of water for at least 15 minutes.

Inhalation: Move to fresh air.

Ingestion: Do not induce vomiting. Seek immediate medical attention.

Conclusion
1,3-Diisopropoxybenzene is a valuable, albeit underutilized, chemical building block. This

guide provides the necessary foundational knowledge for its synthesis, characterization, and

safe handling. By understanding its predicted properties and reactivity, based on sound

chemical principles, researchers can confidently incorporate this molecule into their synthetic

strategies. Its potential as a metabolically stable and lipophilic scaffold makes it a particularly

interesting candidate for exploration in modern drug discovery programs aimed at optimizing

the physicochemical properties of lead compounds.

To cite this document: BenchChem. [An In-Depth Technical Guide to 1,3-
Diisopropoxybenzene (CAS: 7347-64-0)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1589079#1-3-diisopropoxybenzene-cas-number-
7347-64-0]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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